Cas no 858843-01-3 (2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE)

2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE 化学的及び物理的性質
名前と識別子
-
- 858843-01-3
- 2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE
- AB32540
- AMINO(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE
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- インチ: 1S/C14H13NO3.ClH/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11;/h1-9,13H,15H2,(H,16,17);1H
- InChIKey: XUPPUOWJQXZDTA-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(OC2C=CC=CC=2)=CC=1)(N)C(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 279.0662210g/mol
- どういたいしつりょう: 279.0662210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 268
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0202M7-250mg |
2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride |
858843-01-3 | 95% | 250mg |
$231.00 | 2024-04-21 |
2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE 関連文献
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2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDEに関する追加情報
Introduction to 2-AMINO-2-(4-PHENOXYPHENYL)ACETIC ACID HYDROCHLORIDE (CAS No. 858843-01-3)
2-Amino-2-(4-phenoxypyphenyl)acetic acid hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 858843-01-3, represents a structurally complex molecule with potential applications in drug discovery and molecular biology. Its unique chemical framework, featuring both amino and phenolic functional groups, makes it a versatile intermediate in the synthesis of more complex pharmacophores.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its utility in biochemical assays and pharmaceutical formulations. The presence of the amino group at the alpha position relative to the carboxylic acid moiety suggests possible roles in enzyme inhibition or substrate mimicry, areas where such compounds are frequently explored.
In recent years, there has been a growing interest in phenoxypyridine derivatives due to their demonstrated biological activities. The structural motif of 2-amino-2-(4-phenoxypyphenyl)acetic acid hydrochloride aligns with this trend, as it incorporates elements known to interact favorably with biological targets. Specifically, the phenoxypyridine core has been implicated in various pharmacological effects, including anti-inflammatory and anticancer properties.
One of the most compelling aspects of this compound is its potential as a building block for more sophisticated molecules. Researchers have leveraged similar scaffolds to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The flexibility offered by the amino and carboxylic acid groups allows for further derivatization, enabling chemists to fine-tune properties such as solubility, bioavailability, and binding affinity.
The synthesis of 2-amino-2-(4-phenoxypyphenyl)acetic acid hydrochloride typically involves multi-step organic transformations, including condensation reactions, cyclization processes, and salt formation. Advanced synthetic methodologies have been employed to improve yields and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often utilized to construct the complex aromatic system.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with potential targets, guiding the design of next-generation analogs with enhanced efficacy. These simulations help predict pharmacokinetic properties and identify structural modifications that could improve therapeutic outcomes.
The pharmacological profile of 2-amino-2-(4-phenoxypyphenyl)acetic acid hydrochloride is still under active investigation, but preliminary data suggest promising activities in modulating key biological pathways. For instance, its ability to interact with enzymes such as kinases or proteases could make it valuable in treating conditions characterized by aberrant signaling cascades. Additionally, its phenolic moiety may contribute to antioxidant effects, offering potential benefits in neuroprotective therapies.
In clinical research settings, this compound has been tested in vitro using cell-based assays to evaluate its biological effects. Initial results indicate that it can influence cellular processes relevant to disease progression, though further studies are necessary to confirm these findings in vivo. The hydrochloride form’s improved solubility facilitates its use in experimental models, allowing for more accurate dosing and administration protocols.
The industrial significance of 2-amino-2-(4-phenoxypyphenyl)acetic acid hydrochloride extends beyond academic research. Pharmaceutical companies are increasingly interested in novel heterocyclic compounds like this one due to their potential therapeutic applications. Its unique structure positions it as a candidate for developing treatments targeting unmet medical needs, particularly those involving complex biochemical mechanisms.
From a regulatory perspective, ensuring compliance with quality standards is paramount when handling this compound. Good Manufacturing Practices (GMP) are followed during production to guarantee consistency and safety for researchers and clinicians alike. Documentation of synthesis routes, purity assessments, and stability studies are essential components of its commercialization process.
The environmental impact of producing and utilizing 858843-01-3 is another consideration that merits attention. Efforts are being made to optimize synthetic pathways toward greener chemistry principles, reducing waste generation and minimizing hazardous byproducts. Sustainable practices not only benefit the environment but also enhance cost-effectiveness and scalability for large-scale applications.
In conclusion,2-amino-2-(4-phenoxypyphenyl)acetic acid hydrochloride represents a fascinating compound with diverse applications spanning medicinal chemistry and biotechnology. Its intricate structure offers opportunities for innovation while its well-documented properties provide a solid foundation for further exploration. As research continues to uncover new possibilities for this molecule,CAS No 858843-01-3 is poised to play an important role in advancing therapeutic strategies across multiple disciplines.
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